6,8,8,9-tetramethyl-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one
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Overview
Description
6,8,8,9-tetramethyl-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8,8,9-tetramethyl-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
- Formation of the pyranoquinoline core through a cyclization reaction.
- Introduction of the tetramethyl groups via alkylation reactions.
- Attachment of the triazole moiety through a nucleophilic substitution reaction.
- Final acetylation step to introduce the sulfanylacetyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Chemical Reactions Analysis
Types of Reactions
6,8,8,9-tetramethyl-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole moiety to its corresponding amine.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism by which 6,8,8,9-tetramethyl-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form specific interactions with these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6,8,8,9-tetramethyl-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one: is similar to other pyranoquinoline derivatives, which also feature a fused ring system and multiple functional groups.
Triazole-containing compounds: These compounds share the triazole moiety, which is known for its stability and ability to participate in various chemical reactions.
Uniqueness
The uniqueness of This compound lies in its combination of functional groups and the specific arrangement of these groups within the molecule
Properties
Molecular Formula |
C21H24N4O3S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
6,8,8,9-tetramethyl-3-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]-6,7-dihydropyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C21H24N4O3S/c1-12-9-21(2,3)25(5)16-8-18-13(6-14(12)16)7-15(19(27)28-18)17(26)10-29-20-23-22-11-24(20)4/h6-8,11-12H,9-10H2,1-5H3 |
InChI Key |
WRHMBSQPBOCCIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C(=O)CSC4=NN=CN4C)C)(C)C |
Origin of Product |
United States |
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